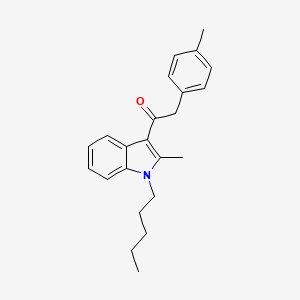
1-(2-Methyl-1-pentyl-1H-indol-3-yl)-2-(4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-209: is a synthetic cannabinoid belonging to the JWH series, named after the chemist John W. Huffman who first synthesized these compounds. The chemical name of JWH-209 is 1-pentyl-2-methyl-3-(4-methylphenylacetyl)indole . It is an organic compound containing nitrogen, with the molecular formula C23H27NO . JWH-209 is part of the phenylacetylindole class of synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH-209 typically involves the reaction of 1-pentylindole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through an acylation mechanism, where the acyl chloride reacts with the indole nitrogen to form the desired product .
Industrial Production Methods: Industrial production of JWH-209 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: JWH-209 undergoes various chemical reactions, including:
Oxidation: JWH-209 can be oxidized to form hydroxylated metabolites. Common oxidizing agents include and .
Reduction: Reduction of JWH-209 can be achieved using reducing agents such as or .
Substitution: JWH-209 can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Mechanism of Action
JWH-209 exerts its effects by binding to cannabinoid receptors in the brain, specifically CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. Upon binding to these receptors, JWH-209 activates intracellular signaling pathways, leading to the release of neurotransmitters and modulation of neuronal activity .
Comparison with Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different substituents on the indole ring.
JWH-073: Similar to JWH-018 but with a different alkyl chain length.
AM-2201: A synthetic cannabinoid with a fluorinated phenyl ring.
Uniqueness of JWH-209: JWH-209 is unique due to its specific substitution pattern on the indole and phenyl rings, which results in distinct pharmacological properties. It has a higher affinity for cannabinoid receptors compared to some other synthetic cannabinoids, making it a valuable compound for research .
Properties
CAS No. |
864445-42-1 |
|---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-(2-methyl-1-pentylindol-3-yl)-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C23H27NO/c1-4-5-8-15-24-18(3)23(20-9-6-7-10-21(20)24)22(25)16-19-13-11-17(2)12-14-19/h6-7,9-14H,4-5,8,15-16H2,1-3H3 |
InChI Key |
RDYZLFKKWNGIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















